1-Benzyl-3-phenylpyrrolidin-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-3-phenylpyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c19-17(16-9-5-2-6-10-16)11-12-18(14-17)13-15-7-3-1-4-8-15/h1-10,19H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOJUZHJWUBFJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(C2=CC=CC=C2)O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Approaches for 1 Benzyl 3 Phenylpyrrolidin 3 Ol
Retrosynthetic Analysis of the 1-Benzyl-3-phenylpyrrolidin-3-ol Core
Retrosynthetic analysis is a technique used to design a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. lkouniv.ac.inchemistry.coach For this compound, several logical disconnections can be proposed.
A primary disconnection breaks the carbon-nitrogen bonds of the pyrrolidine (B122466) ring. This approach, known as a [3+2] cycloaddition, suggests precursors such as an azomethine ylide and a suitable alkene. Specifically, an N-benzyl azomethine ylide could react with a styrene (B11656) derivative.
Another key disconnection targets the bond between the C3 carbon and the phenyl group, as well as the C3 carbon and the hydroxyl group. This points towards a precursor like N-benzyl-3-pyrrolidinone. The phenyl group could then be introduced via a nucleophilic addition using a Grignard reagent (phenylmagnesium bromide) or an organolithium reagent (phenyllithium). chemistrysteps.comvapourtec.com
A further retrosynthetic strategy involves disconnecting the N-benzyl group, suggesting a final step of N-alkylation of a 3-phenylpyrrolidin-3-ol (B1266316) precursor. The pyrrolidine ring itself can be traced back to acyclic precursors through intramolecular cyclization pathways. For instance, an N-benzyl protected amino ketone could undergo cyclization to form the pyrrolidine ring. clockss.org
These retrosynthetic pathways are summarized in the following scheme:
Figure 1: Retrosynthetic Analysis of this compound
Multi-step Synthetic Routes to the Compound
Based on the retrosynthetic analysis, several multi-step synthetic routes have been developed to produce this compound.
One effective method involves the synthesis and subsequent cyclization of N-benzyl-β-aminoketones. clockss.org This strategy builds the pyrrolidine ring from an acyclic precursor. A general procedure involves reacting an N-benzyl-β-aminoketone with lithium trimethylsilyldiazomethane (B103560) (TMSC(Li)N2) at low temperatures. clockss.org This reaction proceeds via an intramolecular N-alkylation to form the corresponding 3-substituted 1-benzyl-3-(trimethylsiloxy)pyrrolidine, which can then be hydrolyzed to the desired this compound. clockss.org
The N-benzyl-β-aminoketone precursors can be synthesized from N-methoxy-N-methylamides, vinylmagnesium bromide, and benzylamine. clockss.org
Table 1: Synthesis of 3-Substituted 1-Benzyl-3-(trimethylsiloxy)pyrrolidines from N-Benzyl-β-aminoketones
| Entry | R Group in Aminoketone | Product | Yield (%) |
|---|---|---|---|
| 1 | Phenyl | 1-Benzyl-3-phenyl-3-(trimethylsiloxy)pyrrolidine | 75 |
| 2 | 4-Methoxyphenyl | 1-Benzyl-3-(4-methoxyphenyl)-3-(trimethylsiloxy)pyrrolidine | 80 |
| 3 | 4-Chlorophenyl | 1-Benzyl-3-(4-chlorophenyl)-3-(trimethylsiloxy)pyrrolidine | 72 |
| 4 | 2-Naphthyl | 1-Benzyl-3-(2-naphthyl)-3-(trimethylsiloxy)pyrrolidine | 65 |
Data sourced from a study on the reaction of TMSC(Li)N2 with N-benzyl-β-aminoketones. clockss.org
A common and direct approach to this compound involves the use of organometallic reagents, specifically Grignard or organolithium reagents, with an N-benzyl-3-pyrrolidinone precursor. nih.govnih.gov The addition of a phenyl Grignard reagent, such as phenylmagnesium bromide, or phenyllithium (B1222949) to the ketone functionality of N-benzyl-3-pyrrolidinone results in the formation of the tertiary alcohol. chemistrysteps.com
The key precursor, N-benzyl-3-pyrrolidinone, can be synthesized through various methods, including the Dieckmann cyclization of appropriate diesters. ucl.ac.uk The reaction conditions for the Grignard or organolithium addition are crucial to maximize the yield and minimize side reactions. These reactions are typically carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) at low temperatures. kirj.ee
The use of organolithium reagents has been explored in the synthesis of various substituted pyrrolidines, demonstrating their utility in forming carbon-carbon bonds within the heterocyclic framework. psu.eduarkat-usa.orgacs.orgresearchgate.net
Synthesizing this compound can also be achieved by modifying a pre-existing pyrrolidine ring. researchgate.netnih.gov This approach often starts with commercially available and optically active pyrrolidine derivatives, such as 4-hydroxy-L-proline. nih.gov
A potential synthetic sequence could involve:
Protection of the nitrogen and hydroxyl groups of a suitable pyrrolidine precursor.
Oxidation of the C3 position to a ketone.
Introduction of the phenyl group via a Grignard or similar reaction.
Deprotection to yield the final product.
Alternatively, methods involving the functionalization of a pyrrolidine-2,5-dione, derived from malic acid, can be employed. google.com This involves reacting an amine with malic acid to form a cyclic imide, followed by reduction of the imide group. google.com Further functionalization can then lead to the desired product. The advantage of this method is the potential for stereocontrol when using optically pure malic acid. google.com
Contemporary Synthetic Methodologies for Enantioselective Synthesis
The biological activity of pyrrolidine derivatives is often dependent on their stereochemistry. Therefore, the development of enantioselective synthetic methods for compounds like this compound is of high importance.
Asymmetric catalysis offers a powerful tool for the synthesis of enantiomerically pure compounds. nih.govresearchgate.netchemimpex.com For the synthesis of chiral this compound, several catalytic strategies can be envisioned.
One approach is the asymmetric reduction of N-benzyl-3-phenyl-2H-pyrrol-3-ol or a similar precursor using a chiral catalyst. Chiral ruthenium or rhodium complexes with ligands like BINAP have been used for the asymmetric hydrogenation of related ketones and imines.
Another strategy is the kinetic resolution of racemic this compound. This can be achieved through enzymatic acylation, where one enantiomer is selectively acylated by an enzyme, allowing for the separation of the acylated product from the unreacted enantiomer.
Furthermore, asymmetric 1,3-dipolar cycloaddition reactions can be employed to construct the chiral pyrrolidine ring. researchgate.net The use of a chiral catalyst, such as a metal complex with a chiral ligand, can induce enantioselectivity in the cycloaddition between an azomethine ylide and an alkene. researchgate.net
Table 2: Examples of Asymmetric Synthesis of Chiral 3-Hydroxypyrrolidines
| Method | Catalyst/Chiral Auxiliary | Precursor | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Asymmetric Hydrogenation | Chiral Rhodium-Phosphine Complex | N-Boc-3-pyrrolidinone | >95% | |
| Photoenzymatic Carbonyl Reduction | Keto reductase (KRED) | N-Boc-3-pyrrolidinone | >99% | nih.gov |
Chiral Auxiliary-Mediated Approaches
The stereoselective synthesis of highly substituted pyrrolidines, such as this compound, often relies on chiral auxiliary-mediated approaches to control the absolute configuration of newly formed stereocenters. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate, directing the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed and can ideally be recovered for reuse.
While direct examples for this compound are not prevalent in readily available literature, the strategy is well-documented for analogous structures. For instance, the synthesis of enantiopure 3-substituted isoindolinones, which share a related structural motif, has been achieved via a rhodium(III)-catalyzed annulation of benzamides using a chiral N-sulfinyl amide as the auxiliary. nih.gov This process yields products with good diastereomeric ratios (up to 5.5:1), and the auxiliary can be cleaved to provide the enantiomerically pure target. nih.gov
Another relevant example is the use of (S)-1-phenylethanamine as a chiral auxiliary in the synthesis of a related pyrrolidine. Halogen displacement with this chiral amine can be used to create stereocenters within the pyrrolidine ring system. bham.ac.uk Although separating the resulting diastereoisomers can be challenging, this method demonstrates the principle of using readily available chiral amines to induce asymmetry. bham.ac.uk
The synthesis of optically active amino acids often employs chiral auxiliaries derived from proline, such as (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide. tcichemicals.com This auxiliary chelates to a metal ion (e.g., nickel), creating a rigid complex that directs alkylation or other transformations with high stereocontrol. tcichemicals.com Such strategies could conceivably be adapted for the synthesis of precursors to this compound.
Table 1: Examples of Chiral Auxiliary-Mediated Syntheses of Related Heterocycles
| Chiral Auxiliary | Target Scaffold | Key Transformation | Diastereomeric Ratio (d.r.) | Reference |
|---|---|---|---|---|
| Chiral N-sulfinyl amide | 3-Substituted Isoindolinones | Rh(III)-catalyzed C-H olefination/annulation | Up to 5.5:1 | nih.gov |
| (S)-1-Phenylethanamine | Amino-azetidine | Halogen displacement | 1:1 | bham.ac.uk |
Sustainable and Green Chemistry Aspects in Synthesis
The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use renewable resources, are increasingly influencing the design of synthetic routes. acs.org For a molecule like this compound, this involves exploring atom-economical reactions and utilizing environmentally benign reaction media.
Exploration of Atom-Economical Reactions
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product. acs.orgepa.gov Reactions with high atom economy, such as additions and cycloadditions, are inherently less wasteful.
Multicomponent reactions (MCRs) are prime examples of atom-economical processes, as they combine three or more starting materials in a single step to form a complex product, with few or no byproducts. organic-chemistry.orgnih.gov The synthesis of pyrrolidine derivatives is an active area for the application of MCRs. researchgate.net For instance, a solvent-free, three-component synthesis has been developed for 2,4,5-trisubstituted-1H-pyrrol-3-ol-type compounds, which are structurally related to the target molecule. This reaction proceeds by heating equimolar mixtures of an alkyl 2-aminoester, a 1,3-dicarbonyl compound, and a catalytic amount of potassium hydroxide, achieving moderate to good yields (45–81%). mdpi.com Such an approach is highly desirable as it builds molecular complexity efficiently and minimizes waste.
Another atom-economical strategy is the "borrowing hydrogen" process, where an alcohol is temporarily oxidized to a carbonyl compound, which then participates in a reaction, followed by the return of the hydrogen. This avoids the use of pre-oxidized starting materials and stoichiometric oxidants or reductants.
Table 2: Research Findings on Atom-Economical Reactions for Pyrrolidine-type Scaffolds
| Reaction Type | Substrates | Product Type | Key Features | Yield | Reference |
|---|---|---|---|---|---|
| Three-Component Reaction | Alkyl 2-aminoesters, 1,3-dicarbonyl compounds, KOH (cat.) | 2,4,5-Trisubstituted-1H-pyrrol-3-ols | Solvent-free, moderate to good yields | 45-81% | mdpi.com |
| [3+2] Cycloaddition | Azomethine ylides, Chiral N-tert-butanesulfinylazadienes | Densely substituted pyrrolidines | High regio- and diastereoselectivity | Moderate to Good | acs.org |
Solvent-Free or Aqueous Medium Synthesis
Replacing volatile organic solvents with water or eliminating solvents entirely is a key goal of green chemistry. Solvent-free reactions reduce environmental impact, cost, and safety hazards. As mentioned, a solvent-free three-component synthesis of pyrrol-3-ol derivatives has been successfully demonstrated under conventional heating, highlighting a viable green route to related structures. mdpi.com
Aqueous-phase synthesis is another attractive alternative. While organic compounds often have low solubility in water, this can sometimes be advantageous, and the use of catalysts like β-cyclodextrin can facilitate reactions in an aqueous medium. For the synthesis of general pyrrolidine derivatives, one-pot cyclocondensation reactions in an alkaline aqueous medium under microwave irradiation have been shown to be effective. mdpi.com
Table 3: Examples of Green Synthesis Conditions for Pyrrolidine-related Compounds
| Method | Compound Type | Conditions | Key Advantage | Reference |
|---|---|---|---|---|
| Solvent-Free Synthesis | 2,4,5-Trisubstituted-1H-pyrrol-3-ols | Conventional heating, KOH catalyst | No organic solvent, high atom economy | mdpi.com |
| Aqueous Synthesis | Polysubstituted Pyrrolidines | One-pot, three-component, organocatalyst, brine | Prevents byproducts, reduced waste | Not specified |
Flow Chemistry and Continuous Manufacturing Techniques
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. These benefits include enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for straightforward automation and scaling. americanpharmaceuticalreview.comgabi-journal.netnih.gov This technology is a cornerstone of modern continuous manufacturing in the pharmaceutical and fine chemical industries.
The synthesis of pyrrolidine derivatives is amenable to flow chemistry techniques. For example, semi-continuous reactions for the enzymatic kinetic resolution of N-benzyl-3-hydroxypyrrolidine have been performed in column reactors packed with immobilized biocatalysts, demonstrating high enantioselectivities. researchgate.net Furthermore, the reduction of an azido (B1232118) ester to form a 3-substituted pyrrolidin-2-one has been efficiently carried out using a continuous flow hydrogenation reactor (H-Cube®), showcasing the utility of this technology for key synthetic steps. arkat-usa.org
Table 4: Application of Flow Chemistry in the Synthesis of Pyrrolidine Derivatives
| Process | Substrate/Intermediate | Reactor Type | Key Outcome | Reference |
|---|---|---|---|---|
| Enzymatic Kinetic Resolution | Racemic N-benzyl-3-hydroxypyrrolidine esters | Column reactor with immobilized lipase/protease | High enantioselectivity in a semi-continuous setup | researchgate.net |
| Azide Reduction | Crude azido ester | H-Cube® Mini Plus (flow hydrogenator) | Efficient reduction to amine for lactam formation | arkat-usa.org |
Stereochemical Aspects of 1 Benzyl 3 Phenylpyrrolidin 3 Ol and Its Derivatives
Chirality and Stereoisomerism in Pyrrolidin-3-ol Scaffolds
The pyrrolidine (B122466) ring is a five-membered nitrogen heterocycle that is a prominent scaffold in numerous biologically active compounds. Its non-planar, puckered nature allows for a three-dimensional arrangement of substituents, making stereochemistry a critical aspect of its chemistry. rsc.orgnih.gov
In the specific case of 1-Benzyl-3-phenylpyrrolidin-3-ol, the carbon atom at the 3-position (C3) is a stereogenic center, also known as a chiral center. This is because it is bonded to four different substituent groups:
A hydroxyl group (-OH)
A phenyl group (-C₆H₅)
The C2-N-benzyl portion of the pyrrolidine ring
The C4-C5 portion of the pyrrolidine ring
The presence of this single chiral center means that this compound can exist as a pair of enantiomers: (R)-1-Benzyl-3-phenylpyrrolidin-3-ol and (S)-1-Benzyl-3-phenylpyrrolidin-3-ol. Enantiomers are non-superimposable mirror images of each other that possess identical physical properties (e.g., melting point, boiling point) but differ in their interaction with plane-polarized light (optical activity) and with other chiral molecules. researchgate.netwhiterose.ac.ukucl.ac.uk
A molecule with 'n' chiral centers can have a maximum of 2ⁿ stereoisomers. mdpi.com For this compound with its one chiral center, there are 2¹ = 2 possible stereoisomers (the R/S enantiomeric pair). If additional substituents are introduced onto the pyrrolidine ring, further stereocenters can be created, leading to the formation of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties. csfarmacie.cz The stereogenicity of the carbon atoms in the pyrrolidine scaffold is a significant feature, as the spatial orientation of substituents can lead to different biological profiles due to varied binding modes with enantioselective proteins. rsc.org
| Feature | Description | Reference |
|---|---|---|
| Primary Chiral Center | C3 of the pyrrolidine ring. | researchgate.net |
| Substituents on Chiral Center | Hydroxyl, Phenyl, C2-N-benzyl ring segment, C4-C5 ring segment. | bldpharm.com |
| Number of Stereoisomers | 2 (one pair of enantiomers). | mdpi.com |
| Types of Stereoisomers | (R)-1-Benzyl-3-phenylpyrrolidin-3-ol and (S)-1-Benzyl-3-phenylpyrrolidin-3-ol. | researchgate.net |
Control of Stereoselectivity in Synthetic Pathways
Achieving control over the stereochemistry during the synthesis of 3-hydroxypyrrolidines is a key challenge for chemists. Various strategies have been developed to produce specific stereoisomers, which can be broadly categorized as substrate-controlled, auxiliary-controlled, or catalyst-controlled reactions. mdpi.com
Biocatalytic Approaches: One highly effective method for stereoselective synthesis is biocatalysis. For instance, the hydroxylation of N-protected pyrrolidines can be achieved with high regio- and enantioselectivity using microbial catalysts. The bacterium Sphingomonas sp. HXN-200 has been shown to catalyze the hydroxylation of various N-substituted pyrrolidines to give optically active 3-hydroxypyrrolidines. acs.org Research has demonstrated that by simply altering the N-protecting group (analogous to the N-benzyl group), an enantiocomplementary formation can be achieved, yielding either the (R) or (S) product with high enantiomeric excess (ee). acs.org This highlights a powerful strategy where the enzyme can produce a specific desired enantiomer.
Asymmetric Cyclization Reactions: Asymmetric synthesis methods that construct the pyrrolidine ring itself are fundamental to controlling stereochemistry.
1,3-Dipolar Cycloadditions: The reaction of azomethine ylides with alkenes is a powerful method for constructing pyrrolidine rings. researchgate.net The use of chiral catalysts, often based on metal complexes with chiral ligands (e.g., AgOAc with ferrocenyl aziridinyl methanol (B129727) ligands), can induce high enantioselectivity, leading to the formation of multiply substituted pyrrolidines with excellent ee. researchgate.net
Aza-Michael Additions: The intramolecular conjugate addition of a nitrogen nucleophile to an α,β-unsaturated system can form the pyrrolidine ring. Chiral phosphoric acids have been used as catalysts in these "aza-Michael 'cycle'" reactions to achieve kinetic resolution and produce enantioenriched chiral pyrrolidines. whiterose.ac.uk
Selenium-Induced Cyclization: Electrophilic cyclization using selenium reagents has been shown to produce substituted 3-hydroxypyrrolidines. The cyclization of 4-hydroxy-5-pentenylamines with phenylselenyl halides proceeds stereoselectively to give cis-3-hydroxy-2-phenylselenomethylpyrrolidines, demonstrating control over the relative stereochemistry of two adjacent centers. publish.csiro.au
Other Stereoselective Methods: The nitro-Mannich reaction followed by spontaneous lactamisation has been developed as a one-pot method to generate pyrrolidinone structures (which can be reduced to pyrrolidines) with three contiguous stereocenters in a highly diastereoselective manner. ucl.ac.uk Furthermore, methods involving tin-lithium exchange followed by intramolecular cyclization have been reported for the stereoselective synthesis of highly enantiomerically enriched 3-hydroxypyrrolidines. nih.gov
Diastereoselective and Enantioselective Derivatization
Derivatization of the pre-formed this compound scaffold is a key strategy for creating analogues and for resolving racemic mixtures.
Diastereoselective Derivatization: This approach involves reacting the racemic or enantiopure starting material to introduce a new stereocenter, where the configuration of the existing C3 center influences the stereochemical outcome of the new center. A classic method involves reacting the alcohol with a chiral resolving agent (e.g., a chiral carboxylic acid) to form a mixture of diastereomeric esters. nih.gov These diastereomers have different physical properties and can be separated by techniques like crystallization or chromatography. Subsequent hydrolysis of the separated diastereomers yields the individual enantiomers of the original alcohol.
Enantioselective Derivatization (Kinetic Resolution): Kinetic resolution is a powerful technique where one enantiomer in a racemic mixture reacts faster with a chiral catalyst or reagent than the other. This results in the separation of the unreacted, slower-reacting enantiomer from the derivatized, faster-reacting enantiomer. An example of this is the acylative kinetic resolution of a closely related compound, 1-benzyl-3-hydroxy-3-phenylpyrrolidin-2-one, using isothiourea-based catalysts. rsc.org In this process, one enantiomer is selectively acylated to its corresponding ester, allowing it to be separated from the unreacted alcohol enantiomer, both in high enantiomeric purity. rsc.org This method is directly applicable to tertiary alcohols like this compound. researchgate.net
Conformational Analysis and Flexibility of the Pyrrolidine Ring
The five-membered pyrrolidine ring is not planar. It adopts puckered conformations to relieve torsional strain, a phenomenon often described as "pseudorotation". nih.gov The two most common conformations are the envelope (where four atoms are coplanar and the fifth is out of plane) and the twist (or half-chair, where two atoms are displaced on opposite sides of the plane formed by the other three).
The conformational preferences can be studied using a combination of experimental techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, and theoretical methods, like Density Functional Theory (DFT) calculations. scielo.br These analyses can determine the lowest energy conformers, the dihedral angles, and the energy barriers between different conformations, providing a detailed picture of the molecule's dynamic behavior in solution. scielo.brresearchgate.net
Resolution of Racemic Mixtures
When this compound is synthesized without stereochemical control, it is produced as a racemic mixture (an equal mixture of the R and S enantiomers). The separation of these enantiomers, known as resolution, is crucial for studying the properties of each individual isomer.
Direct Chromatographic Resolution: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is one of the most powerful and widely used methods for the direct separation of enantiomers. csfarmacie.czeijppr.com CSPs are packed with a chiral material that interacts differently with each enantiomer, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® and Chiralpak® columns), are particularly effective for separating a wide range of chiral compounds, including pyrrolidine derivatives. nih.govtandfonline.com This method can be used for both analytical purposes (to determine enantiomeric purity) and for preparative scale separations. csfarmacie.cz
Indirect Resolution via Diastereomers: This classic method involves the chemical conversion of the enantiomeric pair into a pair of diastereomers by reaction with a single enantiomer of a chiral resolving agent. As mentioned in section 4.3, reacting the racemic alcohol with an enantiopure chiral acid would form two diastereomeric esters. nih.gov Because diastereomers have different physical properties, they can be separated by standard laboratory techniques such as fractional crystallization or conventional (achiral) chromatography. After separation, the chiral auxiliary is chemically removed to yield the pure, individual enantiomers of this compound.
Kinetic Resolution: As described in section 4.3, kinetic resolution also serves as a method of separation. rsc.org By allowing an enantioselective reaction to proceed to approximately 50% conversion, one can isolate the unreacted starting material, which will be highly enriched in the slower-reacting enantiomer, and the product, which is derived from the faster-reacting enantiomer. whiterose.ac.ukresearchgate.net
| Method | Principle | Key Features | Reference |
|---|---|---|---|
| Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP). | Direct separation; applicable for analytical and preparative scales. | csfarmacie.czeijppr.comnih.gov |
| Diastereomeric Salt/Ester Formation | Conversion of enantiomers into diastereomers with different physical properties. | Indirect method; requires derivatization and subsequent removal of chiral auxiliary. Separation by crystallization or achiral chromatography. | nih.gov |
| Kinetic Resolution | Different reaction rates of enantiomers with a chiral catalyst or reagent. | Separates one enantiomer (as product) from the other (unreacted); maximum theoretical yield for one enantiomer is 50%. | rsc.orgresearchgate.net |
| Preferential Crystallization | Direct crystallization of one enantiomer from a supersaturated racemic solution. | Can be highly efficient but is less common and requires specific physical properties of the racemate. | acs.org |
Derivatives, Analogues, and Structure Activity Relationship Sar Studies
Rational Design Principles for Analogues of 1-Benzyl-3-phenylpyrrolidin-3-ol
The rational design of analogues is guided by established principles to enhance desired biological effects. For the pyrrolidine (B122466) scaffold, key considerations include maintaining the basic character of the pyrrolidine nitrogen, which has been shown to be important for activities like cytotoxicity. nih.gov The design process often involves structure-based approaches, utilizing the known binding conformations of existing ligands to design new series of compounds with improved properties. researchgate.net
A primary strategy is the conformational restriction of flexible side chains to reduce the number of rotatable bonds, which can lead to an improvement in activity. acs.org Furthermore, the introduction of polar groups, such as amides or hydroxyls, is a critical strategy to improve properties like selectivity and reduce off-target effects. researchgate.net For instance, incorporating polar amides at the N1-position of the pyrrolidine ring was identified as a crucial element for achieving high selectivity for certain nuclear receptors. researchgate.net The overarching goal is to systematically modify the lead compound to probe how changes in its three-dimensional shape, charge distribution, and lipophilicity affect its interaction with a biological target. azolifesciences.com
Systematic Synthesis of Modified Pyrrolidin-3-ol Structures
The synthesis of modified pyrrolidin-3-ol structures is essential for exploring the structure-activity landscape. Various synthetic methodologies have been developed to create a diverse library of analogues. A foundational method involves the reaction of N-benzyl-β-aminoketones with organometallic reagents like lithium trimethylsilyldiazomethane (B103560) at low temperatures, which yields 3-substituted 1-benzyl-3-(trimethylsiloxy)pyrrolidines that can be converted to the desired pyrrolidin-3-ol derivatives. clockss.org Another versatile approach is the 1,3-dipolar cycloaddition between azomethine ylides and various alkenes, which allows for controlled stereochemistry at multiple positions on the pyrrolidine ring. nih.gov
Modifying the substituents on the phenyl and benzyl (B1604629) groups is a common strategy to fine-tune the electronic and steric properties of the molecule. The phenyl group is a benzene (B151609) ring directly attached as a substituent, while the benzyl group consists of a benzene ring attached via a methylene (B1212753) (CH₂) bridge. youtube.comyoutube.comyoutube.com This structural difference significantly impacts reactivity and interaction with biological targets. acenet.edu
SAR studies often involve introducing various substituents onto these aromatic rings. For example, in related 1-phenylpyrrolidin-3-ol (B2974024) series, halogen atoms (like bromine) and electron-withdrawing groups (like trifluoromethyl) have been introduced at the 3-position of the phenyl ring to probe steric and electronic effects. The trifluoromethyl group, in particular, is a common feature in drugs targeting the central nervous system. Similarly, replacing the N-benzyl group with a substituted benzyl group, such as a 3-chlorobenzyl group, can increase lipophilicity and potentially enhance penetration of the blood-brain barrier.
Table 1: Examples of Substitutions on Phenyl and Benzyl Groups in Related Pyrrolidin-3-ol Analogues
| Base Compound | Modification | Resulting Compound Name | Purpose of Modification |
|---|---|---|---|
| 1-Phenylpyrrolidin-3-ol | Bromine at 3-position of phenyl ring | 1-(3-Bromophenyl)pyrrolidin-3-ol | Probe steric effects in SAR studies. |
| 1-Phenylpyrrolidin-3-ol | Trifluoromethyl at 3-position of phenyl ring | 1-(3-(Trifluoromethyl)phenyl)pyrrolidin-3-ol | Common modification for CNS-targeted drugs. |
Alterations to the central pyrrolidine ring are fundamental to SAR studies. These modifications can include changing the position of substituents or introducing heteroatoms. nih.govacs.org For instance, research on related scaffolds has explored moving an aryloctyl side chain from the C-3 position to the C-2 position of the pyrrolidine ring to probe the spatial positioning of key functional groups. nih.gov Such changes can significantly impact biological activity. The synthesis of these core-modified structures can be achieved through multi-step sequences, often starting from materials like itaconic acid derivatives to build the pyrrolidine ring system. researchgate.net The inherent non-planarity or "pseudorotation" of the five-membered pyrrolidine ring means that even subtle changes to the core can lead to significant differences in the molecule's 3D shape and subsequent biological profile. researchgate.netnih.govd-nb.info
The hydroxyl group at the C-3 position is a key functional handle that can be readily modified. It can be oxidized to a ketone, creating a pyrrolidin-3-one, or it can be used as a point of attachment for other chemical moieties. In SAR studies of related inhibitors, hydroxylation at the 3-position of a pyrrolidine ring was found to produce compounds with similar potency to the unsubstituted analogue but with a significant beneficial decrease in lipophilicity. acs.org This demonstrates how functionalization of the hydroxyl group can be used to optimize the physicochemical properties of the molecule without sacrificing desired activity.
Structure-Activity Relationship (SAR) Investigations for Ligand-Target Interactions
SAR studies are crucial for elucidating how a molecule's chemical structure relates to its biological activity. azolifesciences.com These investigations involve synthesizing a series of related compounds and evaluating them in biological assays to identify which structural features are essential for activity. For pyrrolidine-based compounds, SAR studies have revealed the importance of the N-methylphenethylamine group for certain inhibitory activities, as its complete removal leads to inactive compounds. acs.org Computational methods like molecular docking are often used alongside synthesis to predict how analogues will bind to a target protein, guiding the optimization process. researchgate.netuneb.br The goal is to build a comprehensive model of the ligand-target interaction, which is essential for designing more potent and selective drugs. nih.gov
The pyrrolidine ring in this compound contains chiral centers, meaning it can exist as different stereoisomers (enantiomers and diastereomers). nih.gov The spatial arrangement of substituents is critical, as biological targets like proteins are themselves chiral. researchgate.net Consequently, different stereoisomers can exhibit vastly different biological activities. nih.govd-nb.info
The stereochemistry at positions 3 and 4 of the pyrrolidine ring often correlates with the geometry of the starting materials used in cycloaddition reactions. nih.gov In some cases, stereochemistry has a profound effect; for example, in a series of ROCK inhibitors, the (R)-configuration at a benzylic carbon was ten-fold more potent than its analogue without the methyl group, while the (S)-configuration was over 1000 times less potent. osti.gov However, in other instances, the effect is less pronounced. For example, in one series of inhibitors, both enantiomers of a 3-hydroxypyrrolidine derivative were found to be equally active. acs.org This highlights the necessity of synthesizing and testing individual stereoisomers to fully understand the SAR for a given target. ucl.ac.uk
Table 2: Summary of Investigated Compounds
| Compound Name |
|---|
| This compound |
| 1-(3-Aminophenyl)pyrrolidin-3-ol |
| 1-(3-Bromophenyl)pyrrolidin-3-ol |
| 1-(3-Trifluoromethyl)phenyl)pyrrolidin-3-ol |
| (3R)-1-(3-Chloro-benzyl)pyrrolidin-3-ol |
| 1-benzyl-3-(trimethylsiloxy)pyrrolidines |
| (2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid |
| 3-phenylpiperidine |
| 2-benzylpyrrolidine |
| 3-hydroxypyrrolidine |
Analysis of Lipophilicity and Steric Effects on Interaction
Lipophilicity, electronic parameters, and steric factors are critical physicochemical properties that govern a drug molecule's behavior, from its absorption and distribution to its interaction with a biological target. ubaya.ac.id Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), influences a compound's ability to cross biological membranes. ubaya.ac.idmdpi.com Steric parameters relate to the size and shape of the molecule, which determine how well it fits into a receptor's binding site. ubaya.ac.id
In the context of this compound and its derivatives, these properties are carefully modulated to optimize biological activity.
Steric Effects: The three-dimensional arrangement of atoms in a molecule plays a crucial role in its interaction with a target protein. The bulk and spatial orientation of substituents can either facilitate or hinder the optimal binding orientation. SAR studies often employ substitutions to probe these steric effects. For instance, introducing a bulky bromine atom, as in 1-(3-bromophenyl)pyrrolidin-3-ol, can be used to explore the steric tolerance of a binding pocket. The stereochemistry of the pyrrolidine ring itself is a key steric factor. The spatial orientation of substituents on a chiral pyrrolidine scaffold can lead to vastly different biological profiles due to specific interactions with enantioselective proteins. nih.govresearchgate.net Research on certain pyrrolidine derivatives has shown that a cis-configuration can accommodate two phenyl rings in a favorable stacked arrangement for binding, while moving a methyl group from the C3 to the C4 position can lead to a complete loss of potency, highlighting the sensitivity of the receptor to steric changes. nih.gov
Computational Design of Novel Derivatives
The rational design of novel derivatives of this compound increasingly relies on computational methods to predict the properties of virtual compounds before their actual synthesis. This in silico approach accelerates the drug discovery process by prioritizing molecules with the highest probability of success. mdpi.com
Molecular Docking: A primary computational technique is molecular docking, which predicts the preferred orientation of a molecule when bound to a receptor to form a stable complex. ubaya.ac.id For derivatives of this compound, docking studies can be used to simulate their interaction with the active site of a target enzyme or receptor. These simulations can reveal key binding interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. By visualizing how a molecule fits into the binding pocket, medicinal chemists can make informed decisions about which structural modifications are most likely to improve binding affinity and, consequently, biological activity. gardp.org For example, docking could help determine if there is space in the receptor pocket to accommodate larger substituents on the phenyl ring or to guide the optimal stereochemistry of the pyrrolidine core.
In Silico ADME Prediction: Beyond binding affinity, computational tools are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel derivatives. mdpi.com Algorithms can estimate key parameters such as solubility, lipophilicity (e.g., cLogP), and bioavailability based on a molecule's structure. mdpi.comacs.org For example, predictive models like Lipinski's Rule of Five can be applied to filter out compounds that are unlikely to be orally bioavailable. mdpi.com This allows researchers to design derivatives of this compound with improved drug-like properties from the outset, avoiding costly synthetic efforts on compounds destined to fail due to poor pharmacokinetics. acs.org
The synthesis of new chemical entities is often guided by these computational predictions. For instance, the design of a series of novel N-benzylidene derivatives was supported by in silico determination of their physicochemical properties and bioavailability predictions, guiding the selection of candidates for synthesis and further testing. mdpi.com
Advanced Spectroscopic and Structural Characterization for Research Insights
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of 1-Benzyl-3-phenylpyrrolidin-3-ol, offering precise determination of its molecular weight and insights into its structure through fragmentation patterns.
Precise Molecular Weight Determination: HRMS analysis provides the exact mass of the molecular ion, which for this compound (C₁₇H₁₉NO) is crucial for confirming its elemental composition. The high accuracy of this technique allows for the differentiation between compounds with the same nominal mass but different elemental formulas. For instance, the calculated monoisotopic mass of the protonated molecule [M+H]⁺ is used to confirm the molecular formula with a high degree of confidence. beilstein-journals.orguni.lu
Fragmentation Analysis: Electron impact (EI) or electrospray ionization (ESI) methods are employed to induce fragmentation of the parent molecule. The resulting fragmentation pattern is a unique fingerprint of the compound's structure. Key fragment ions observed for this compound and related structures typically arise from the cleavage of the benzyl (B1604629) group, loss of a water molecule from the tertiary alcohol, and cleavages within the pyrrolidine (B122466) ring. The tropylium (B1234903) ion (m/z 91) is a common and stable fragment resulting from the benzyl group. unife.it Analysis of these fragments helps to piece together the molecular structure and confirm the connectivity of the atoms.
Below is a table summarizing the expected high-resolution mass spectrometry data for this compound.
| Parameter | Value |
| Molecular Formula | C₁₇H₁₉NO |
| Monoisotopic Mass | 253.1467 g/mol |
| Calculated [M+H]⁺ | 254.1545 |
| Calculated [M+Na]⁺ | 276.1364 |
This table presents theoretical values. Actual experimental values may vary slightly.
Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural and Stereochemical Elucidation
Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural and stereochemical elucidation of this compound. iucr.orgnih.govresearchgate.net It provides detailed information about the chemical environment, connectivity, and spatial relationships of the atoms within the molecule. researchgate.net
1D NMR (¹H and ¹³C): The ¹H NMR spectrum of this compound reveals distinct signals for the aromatic protons of the benzyl and phenyl groups, the aliphatic protons of the pyrrolidine ring, and the hydroxyl proton. Similarly, the ¹³C NMR spectrum shows characteristic signals for all the carbon atoms in the molecule, including the quaternary carbon bearing the hydroxyl and phenyl groups. mdpi.com
2D NMR (COSY, HMQC, HMBC, NOESY) for Connectivity and Proximity
Two-dimensional (2D) NMR techniques are employed to establish the intricate network of connections and spatial proximities within the molecule. researchgate.netyoutube.comucsb.eduiranchembook.ire-bookshelf.de
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other. For this compound, COSY spectra would show correlations between the protons on the pyrrolidine ring, helping to establish their sequence. researchgate.netnih.gov
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly bonded to carbon atoms (¹H-¹³C). This allows for the unambiguous assignment of the signals in the ¹³C NMR spectrum based on the assignments of the attached protons from the ¹H NMR spectrum. researchgate.netcolab.ws
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. HMBC is crucial for identifying quaternary carbons and for piecing together the molecular skeleton by showing connections across heteroatoms (like the nitrogen atom) or carbonyl groups. researchgate.netiranchembook.ir For example, correlations would be expected between the benzylic protons and the carbons of the pyrrolidine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are directly bonded. This is particularly important for determining the stereochemistry and conformation of the molecule. For instance, NOESY can help to establish the relative orientation of the phenyl group and the substituents on the pyrrolidine ring. researchgate.netresearchgate.net
The following table summarizes the expected 2D NMR correlations for this compound.
| 2D NMR Experiment | Type of Information Provided | Expected Correlations for this compound |
| COSY | ¹H-¹H scalar coupling | Correlations between adjacent protons on the pyrrolidine ring. |
| HSQC/HMQC | Direct ¹H-¹³C one-bond correlation | Correlations between each proton and its directly attached carbon. |
| HMBC | ¹H-¹³C long-range (2-3 bond) coupling | Correlations from benzylic protons to pyrrolidine ring carbons; correlations from pyrrolidine protons to phenyl ring carbons. |
| NOESY | ¹H-¹H spatial proximity (through-space) | Correlations between protons that are close in space, revealing the 3D structure and stereochemistry. |
Solid-State NMR for Crystalline Forms
While solution-state NMR provides information about the molecule's average conformation, solid-state NMR (ssNMR) can offer insights into the structure and dynamics of this compound in its crystalline form. mdpi.com This is particularly useful for studying polymorphism, where a compound can exist in different crystal structures. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of solid samples. mdpi.com For pyrrolidine derivatives, ssNMR can reveal details about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, and the conformation of the pyrrolidine ring in the solid state. mdpi.com
Single-Crystal X-ray Diffraction for Absolute Configuration and Conformational Analysis
Single-crystal X-ray diffraction is the definitive method for determining the absolute configuration and precise three-dimensional structure of a crystalline compound. publish.csiro.au For a chiral molecule like this compound, this technique can unambiguously establish the stereochemistry at the C3 chiral center. oup.comresearchgate.net The analysis of a suitable single crystal provides detailed information on bond lengths, bond angles, and torsion angles, which define the conformation of the pyrrolidine ring and the relative orientations of the benzyl and phenyl substituents. ncl.ac.ukmdpi.com This data is invaluable for understanding the molecule's shape and how it might interact with other molecules.
The table below outlines the type of data obtained from a single-crystal X-ray diffraction study.
| Parameter | Information Provided |
| Crystal System & Space Group | The symmetry of the crystal lattice. |
| Unit Cell Dimensions | The size and shape of the repeating unit of the crystal. |
| Atomic Coordinates | The precise position of each atom in the unit cell. |
| Bond Lengths and Angles | The geometry of the molecule. |
| Torsion Angles | The conformation of the molecule, including the puckering of the pyrrolidine ring. |
| Absolute Configuration | The absolute stereochemistry (R/S) at the chiral center(s). |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Monitoring
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in this compound and can be used to monitor the progress of reactions involving this compound. researchgate.netnih.gov
Infrared (IR) Spectroscopy: The IR spectrum of this compound will show characteristic absorption bands for the different functional groups. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. nih.gov Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹. scialert.net The C-N stretching vibration of the tertiary amine and C-O stretching of the tertiary alcohol will also have characteristic absorptions. nih.gov
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring breathing modes of the phenyl and benzyl groups are often strong in the Raman spectrum. scialert.netnih.gov
The following table summarizes key vibrational frequencies for this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Hydroxyl (O-H) | Stretching | 3200-3600 (broad) |
| Aromatic C-H | Stretching | 3000-3100 |
| Aliphatic C-H | Stretching | 2850-2960 |
| C-N | Stretching | 1020-1250 |
| C-O | Stretching | 1050-1150 |
| Aromatic C=C | Ring Stretching | 1400-1600 |
These are general ranges and the exact positions can vary.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Conformational Studies
Chiroptical techniques, such as Circular Dichroism (CD) spectroscopy, are powerful for studying chiral molecules like this compound. acs.org
Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov The resulting CD spectrum is highly sensitive to the molecule's absolute configuration and conformation in solution. For this compound, the aromatic chromophores (the phenyl and benzyl groups) will give rise to characteristic CD signals (Cotton effects). iucr.orgiucr.org The sign and magnitude of these Cotton effects can be used to determine the enantiomeric purity of a sample. Furthermore, theoretical calculations of CD spectra can be compared with experimental spectra to help assign the absolute configuration and to study conformational changes in solution. iucr.orgiucr.org
Computational and Theoretical Investigations of 1 Benzyl 3 Phenylpyrrolidin 3 Ol
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to modern chemical research, offering a balance between accuracy and computational cost. scispace.com DFT is used to determine the electronic structure of a molecule, which in turn governs its geometry, stability, and reactivity. scispace.comnih.gov For 1-Benzyl-3-phenylpyrrolidin-3-ol, DFT calculations can optimize the molecular geometry to find its most stable three-dimensional arrangement.
Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity; a larger gap suggests higher stability. nih.govrsc.org Another important output is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface. orientjchem.org Red, electron-rich regions indicate sites prone to electrophilic attack, while blue, electron-poor regions are susceptible to nucleophilic attack. orientjchem.org This analysis helps predict how the molecule will interact with other reagents.
Furthermore, population analysis methods, such as Mulliken or Natural Population Analysis (NPA), can assign partial charges to each atom, offering a quantitative measure of the electronic distribution and identifying reactive sites within the molecule. orientjchem.org
Table 1: Illustrative DFT-Calculated Electronic Properties for this compound (Note: These values are representative examples of what DFT calculations would yield and are based on typical results for similar organic molecules.)
| Property | Illustrative Value | Significance |
| HOMO Energy | -6.2 eV | Energy of the outermost electron orbital; relates to ionization potential. |
| LUMO Energy | -0.5 eV | Energy of the lowest empty orbital; relates to electron affinity. |
| HOMO-LUMO Gap | 5.7 eV | Indicates electronic stability and chemical reactivity. nih.gov |
| Dipole Moment | 2.1 Debye | Measures the overall polarity of the molecule. |
Molecular Dynamics Simulations for Conformational Sampling and Stability
While quantum calculations often focus on a static, minimum-energy structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into conformational flexibility and stability. researchgate.net An MD simulation for this compound would involve placing the molecule in a simulated environment (e.g., a box of water molecules) and calculating the forces between atoms to model their motion over nanoseconds or longer.
This technique is invaluable for exploring the molecule's conformational landscape. The pyrrolidine (B122466) ring itself is not planar, and the benzyl (B1604629) and phenyl substituents have multiple rotatable bonds. nih.gov MD simulations can sample these different conformations and determine their relative stabilities and the energy barriers for interconversion. mdpi.com Key parameters analyzed during an MD simulation include:
Root Mean Square Deviation (RMSD): Measures the average deviation of the molecule's backbone atoms over time from a reference structure, indicating conformational stability.
Radius of Gyration (RoG): Indicates the compactness of the molecule's structure over the simulation time. mdpi.com
Conformational Clustering: Groups similar structures sampled during the simulation to identify the most prevalent conformations.
Table 2: Illustrative Conformational States of this compound from MD Simulations (Note: This table is a hypothetical representation of potential energy landscapes derived from simulations.)
| Conformational State | Description | Relative Population (%) | Relative Free Energy (kcal/mol) |
| State A (Closed) | Phenyl and benzyl groups are relatively close, potentially stabilized by π-stacking. | 65 | 0.00 |
| State B (Open) | Phenyl and benzyl groups are extended away from each other. | 30 | 0.85 |
| State C (Intermediate) | An intermediate orientation of the aromatic substituents. | 5 | 2.10 |
Prediction of Spectroscopic Parameters
Computational methods are frequently used to predict spectroscopic data, which aids in the interpretation and assignment of experimental spectra. researchgate.net DFT calculations can accurately predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. researchgate.net For this compound, this would involve calculating the frequencies of key vibrational modes, such as the O-H stretch of the alcohol, C-N stretching of the pyrrolidine, and aromatic C-H bends. Comparing these calculated frequencies with experimental data can confirm the molecule's structure and functional groups. rsc.org
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted. acs.org These predictions are highly sensitive to the molecule's 3D structure and electronic environment, making them a powerful tool for distinguishing between different isomers or conformations. While experimental data for this compound is noted to be available, computational predictions provide a basis for unambiguous peak assignment. acs.orgbldpharm.com
Predicted mass spectrometry data, such as collision cross-section (CCS) values, can also be calculated to help identify the compound in complex mixtures when analyzed by ion mobility-mass spectrometry. uni.lu
Table 3: Illustrative Comparison of Predicted vs. Typical Experimental Spectroscopic Data (Note: Predicted values are hypothetical examples. Experimental ranges are typical for the given functional groups.)
| Spectroscopic Feature | Predicted Value (DFT) | Typical Experimental Range |
| IR: O-H Stretch (cm⁻¹) | 3450 cm⁻¹ | 3200-3600 cm⁻¹ |
| IR: Aromatic C-H Stretch (cm⁻¹) | 3055 cm⁻¹ | 3000-3100 cm⁻¹ |
| ¹³C NMR: C-OH Carbon (ppm) | 72 ppm | 65-90 ppm |
| ¹H NMR: O-H Proton (ppm) | 2.5 ppm | 1-5 ppm (variable) |
Computational Mechanistic Elucidation of Reactions
Computational chemistry is a powerful tool for investigating reaction mechanisms, providing a level of detail that is often inaccessible through experiments alone. smu.edu By mapping the potential energy surface of a reaction, researchers can identify the structures of reactants, products, intermediates, and, crucially, transition states. researchgate.netmdpi.com
For this compound, computational studies could elucidate its synthesis pathway, for example, through the 1,3-dipolar cycloaddition of an azomethine ylide with a suitable dipolarophile, a common method for constructing pyrrolidine rings. nih.govmdpi.com DFT calculations would be used to determine the activation energies for different possible pathways, explaining the observed regioselectivity and stereoselectivity.
Furthermore, potential subsequent reactions of the molecule, such as the oxidation of the tertiary alcohol or substitution on the aromatic rings, can be modeled. Calculating the reaction energy profile helps to predict the feasibility of a reaction and identify the rate-determining step. smu.edu
Table 4: Hypothetical Energy Profile for a Reaction Involving this compound (Note: This table illustrates the kind of data generated from a mechanistic study, using a hypothetical oxidation reaction as an example.)
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | This compound + Oxidant | 0.0 |
| Transition State (TS1) | H-abstraction from hydroxyl group | +15.2 |
| Intermediate | Radical intermediate | +5.4 |
| Transition State (TS2) | Oxygen rebound step | +12.8 |
| Products | 1-Benzyl-3-phenylpyrrolidin-3-one + Reduced oxidant | -25.7 |
Molecular Docking Simulations for Biological Target Interactions (Non-Clinical Focus)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This method is central to drug discovery but also serves a non-clinical purpose in chemical biology for identifying potential protein targets and understanding structure-activity relationships. nih.gov
In a docking simulation, this compound would be placed into the binding site of a target protein. The software then samples a large number of possible conformations and orientations of the ligand, scoring each based on factors like electrostatic interactions, hydrogen bonding, and hydrophobic contacts. mdpi.com Pyrrolidine-containing compounds have been investigated as ligands for a wide range of protein targets. nih.gov Docking studies could explore the potential interactions of this compound with various enzyme families or receptors, providing hypotheses for its potential biological activity that could guide future experimental screening. The focus remains on understanding the fundamental molecular recognition principles rather than on a clinical application.
Table 5: Illustrative Molecular Docking Results for this compound (Note: This table presents hypothetical docking scores against example protein classes to demonstrate the output of such a study. Lower scores typically indicate better predicted binding.)
| Protein Target Class (Example PDB ID) | Predicted Binding Affinity (Glide Score / kcal/mol) | Key Predicted Interactions |
| Kinase (e.g., 1YV3) | -7.5 | H-bond from hydroxyl group to backbone carbonyl; hydrophobic packing of phenyl rings. |
| G-protein-coupled receptor (e.g., 2RH1) | -8.2 | Pi-cation interaction with charged residue; hydrophobic interaction in transmembrane region. mdpi.com |
| Protease (e.g., 3PNS) | -6.8 | H-bond donor/acceptor interactions with active site residues. |
Exploration of Applications of 1 Benzyl 3 Phenylpyrrolidin 3 Ol in Non Clinical Research
Role in Organocatalysis and Asymmetric Catalysis
Asymmetric organocatalysis, which uses small, chiral organic molecules to catalyze chemical reactions, has become a major pillar of modern chemistry alongside metal-based catalysis and biocatalysis. beilstein-journals.org Pyrrolidine (B122466) derivatives, particularly those derived from the natural amino acid proline, are among the most successful classes of organocatalysts. nih.govunito.it The structure of 1-benzyl-3-phenylpyrrolidin-3-ol, being a chiral amino alcohol, positions it as a potential candidate for applications in both metal-catalyzed and direct organocatalytic transformations.
In asymmetric metal catalysis, chiral ligands bind to a metal center to create a chiral environment that directs the stereochemical outcome of a reaction. nih.govrsc.org Chiral amino alcohols are a well-established class of ligands where the nitrogen and oxygen atoms can coordinate to the metal in a bidentate fashion, forming a stable five-membered chelate ring. This rigid conformation is effective at transferring chiral information during the catalytic cycle. d-nb.info
While specific studies detailing the use of this compound as a ligand are not extensively documented, its structural analogy to other successful chiral amino alcohol ligands suggests its potential in this role. The nitrogen of the pyrrolidine ring and the hydroxyl group can act as binding sites for various transition metals (e.g., Ruthenium, Rhodium, Iridium, Zinc). uniurb.itresearchgate.net The bulky benzyl (B1604629) and phenyl groups would create a defined chiral pocket around the metal center, influencing the enantioselectivity of reactions such as asymmetric hydrogenation, transfer hydrogenation, or alkyl additions to aldehydes.
The pyrrolidine scaffold is fundamental to some of the most powerful organocatalytic systems. nih.gov Catalysts like proline and its derivatives, such as diarylprolinol silyl (B83357) ethers, operate through the formation of nucleophilic enamines or by activating substrates via iminium ion formation. beilstein-journals.orgunibo.it The this compound structure shares features with prolinol-type catalysts, suggesting it could function as a direct organocatalyst.
The secondary amine within the pyrrolidine core (after potential N-debenzylation) or the existing tertiary amine can participate in catalytic cycles. For instance, it could be investigated as a precatalyst for aldol (B89426) or Michael reactions, which are classic transformations for prolinol-based catalysts. nih.govunibo.it The hydroxyl group can act as a hydrogen-bond donor to further organize the transition state and enhance stereocontrol, a mechanism observed in many bifunctional organocatalysts. nih.gov Research into the synthesis of pyrrolidine derivatives is often explicitly aimed at exploring their potential in organocatalysis. bham.ac.uk
Potential in Materials Science and Polymer Chemistry
The application of chiral molecules in materials science is a growing field, with a focus on creating materials with unique optical, electronic, or recognition properties. beilstein-journals.org While specific research on incorporating this compound into polymers or materials is not prominent, its functional groups suggest several possibilities.
The hydroxyl group could serve as an initiator for ring-opening polymerization of cyclic esters (e.g., lactide, caprolactone), potentially leading to the synthesis of biodegradable polymers with a chiral end-group that could influence the polymer's macroscopic properties. Furthermore, the molecule could be functionalized to create a chiral monomer. For example, conversion of the hydroxyl group to an acrylate (B77674) or styrenyl ether would allow its incorporation into a polymer backbone via radical or controlled polymerization techniques. The resulting chiral polymer could have applications in chiral chromatography as a stationary phase or in the development of chiroptical materials.
Contributions to Supramolecular Chemistry and Host-Guest Systems
Supramolecular chemistry involves the study of systems formed by the association of two or more chemical species held together by non-covalent intermolecular forces. thno.orgresearchgate.net In host-guest chemistry, a larger host molecule selectively binds a smaller guest molecule within a cavity or cleft. bbau.ac.inresearchgate.net This recognition is driven by interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. researchgate.netbeilstein-journals.org
This compound has structural features that would allow it to participate in host-guest interactions, most likely as a guest molecule.
Aromatic Rings: The benzyl and phenyl groups can engage in π-π stacking interactions with π-rich or π-deficient aromatic surfaces of hosts like cyclophanes or certain calixarenes. bbau.ac.in
Hydrogen Bonding: The hydroxyl group is a potent hydrogen bond donor, allowing it to interact with hosts that possess hydrogen bond acceptor sites (e.g., ethers, carbonyls). The nitrogen atom can also act as a hydrogen bond acceptor.
These potential interactions make the molecule a candidate for studies in molecular recognition, where the selective binding by synthetic hosts could be explored for applications in sensing or separation.
Investigation as a Scaffold in Agrochemical Research (Non-Human Focus)
The pyrrolidine ring is a common structural motif in biologically active compounds, including those developed for agricultural applications. The synthesis of novel pyrrolidine derivatives is sometimes undertaken in collaboration with agrochemical companies, indicating the interest in this scaffold for creating new herbicides, fungicides, or insecticides. bham.ac.uk The rationale is that the rigid, three-dimensional nature of the pyrrolidine ring allows for precise orientation of functional groups to interact with specific biological targets in pests or plants. While direct studies on the agrochemical activity of this compound are not publicly available, its synthesis represents the creation of a scaffold that could be further modified and screened for such properties.
Exploration of Biological Target Interactions and Mechanistic Insights (Non-Clinical Focus)
In a non-clinical context, molecules like this compound are valuable tools for probing biological systems and understanding drug-receptor interactions. The pyrrolidine scaffold is a key component of many compounds designed to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. nih.govresearchgate.net
Non-clinical research focuses on establishing the structure-activity relationship (SAR) and the mechanism of action. researchgate.net This involves synthesizing a series of analogues of the parent compound and evaluating how these structural changes affect binding affinity or functional activity in in-vitro assays. For example, derivatives of this compound could be synthesized to explore the importance of each structural element:
The stereochemistry at the C3 position can be inverted to probe the chiral recognition of a binding site.
The phenyl and benzyl groups can be substituted with different electron-donating or withdrawing groups to map the electronic and steric requirements of a receptor pocket. mdpi.com
The hydroxyl group can be removed, esterified, or replaced with other functional groups (e.g., an amine) to understand its role in binding, which is often as a hydrogen bond donor or acceptor. nih.gov
These mechanistic studies are fundamental to rational drug design and provide insights into the molecular basis of biological recognition, independent of any potential clinical application. nih.gov
Enzyme Inhibition Mechanisms
No published studies were found that investigate the mechanisms by which this compound may inhibit specific enzymes.
Receptor Binding Studies
There is no available data from receptor binding assays that would define the affinity or selectivity of this compound for any particular biological receptor.
In Vitro Studies of Molecular Pathways
No in vitro studies detailing the effects of this compound on molecular pathways or cellular processes have been found in the reviewed literature.
Perspectives and Future Research Directions
Identification of Unexplored Synthetic Pathways
The synthesis of substituted pyrrolidin-3-ols has traditionally relied on methods like the reduction of 3-pyrrolidinones or multi-step sequences starting from chiral precursors like malic acid. tandfonline.com For instance, 1-benzyl-3-phenylpyrrolidin-3-ol can be synthesized via the reaction of N-benzyl-3-pyrrolidinone with phenylmagnesium bromide. clockss.org While effective, these routes can be lengthy and may not offer the desired efficiency or stereocontrol. Future research is poised to explore more advanced and efficient synthetic strategies.
One promising area is the development of novel cycloaddition reactions. Asymmetric 1,3-dipolar cycloadditions have been employed for the synthesis of highly substituted pyrrolidines and could be further optimized for constructing the this compound framework with high enantioselectivity. researchgate.net Additionally, the application of modern catalytic systems, such as photoredox or electro-organic catalysis, could unlock new, more sustainable pathways from simple, readily available starting materials.
Another avenue for exploration is the ring contraction of larger heterocyclic systems, such as pyridines, to access the pyrrolidine (B122466) core. researchgate.net Developing methods to control the introduction of substituents during or after such contractions could provide a modular entry to a wide range of 3-aryl-pyrrolidin-3-ols. Furthermore, C-H activation strategies, which allow for the direct functionalization of C-H bonds, could provide more atom-economical routes to these complex structures, bypassing the need for pre-functionalized substrates.
Table 1: Overview of Potential Unexplored Synthetic Strategies
| Synthetic Strategy | Potential Advantages | Key Research Focus |
|---|---|---|
| Asymmetric Catalysis | High enantioselectivity, access to chiral compounds. researchgate.net | Development of new chiral catalysts and ligands. |
| Photoredox/Electro-organic Catalysis | Use of light or electricity as a sustainable energy source, mild reaction conditions. | Discovery of novel photocatalysts and electrochemical cells for pyrrolidine synthesis. |
| Ring Contraction | Access to complex scaffolds from simple precursors. researchgate.net | Control of regioselectivity and stereoselectivity. |
Discovery of Novel Reactivity and Transformations
The reactivity of this compound is largely dictated by the tertiary alcohol, the amine, and the aromatic rings. While reactions targeting the hydroxyl group, such as silylation, are known, there is significant potential to uncover novel transformations. clockss.org
A key area of future research is the development of redox-neutral functionalization reactions. For example, a redox-neutral α-C–H oxygenation of pyrrolidin-3-ol using a quinone can generate an N-aryliminium ion intermediate. This reactive species can then be trapped by various nucleophiles to install substituents at the C2 position in a stereocontrolled manner. acs.org Applying this strategy to this compound could provide access to a new class of 2,3-disubstituted pyrrolidines.
Furthermore, the strategic use of the hydroxyl group as an internal directing group could enable selective functionalization of the phenyl or benzyl (B1604629) rings. Catalytic systems that can coordinate to the oxygen atom could direct C-H activation to specific ortho-positions on the aromatic rings, allowing for the introduction of new functional groups. The development of multicomponent reactions, where three or more reactants combine in a single operation, is another exciting frontier. bohrium.com An FeCl2-catalyzed three-component reaction of phospholes, pyrrolidine, and ketones has been reported, suggesting that similar strategies could be developed for pyrrolidin-3-ol derivatives. bohrium.com
Expansion into New Application Areas (Non-Clinical)
While the pyrrolidine scaffold is a privileged structure in medicinal chemistry, its application in other fields remains relatively underexplored. nih.gov The unique three-dimensional structure and chirality of compounds like this compound make them attractive candidates for various non-clinical applications.
In materials science, chiral pyrrolidin-3-ols could serve as building blocks for the synthesis of novel polymers with unique optical or electronic properties. Their incorporation into the main chain or as side groups could induce helical structures, leading to materials with applications in chiral separations or as circularly polarized light emitters.
Another potential application is in the field of asymmetric catalysis. The pyrrolidin-3-ol motif can act as a chiral ligand for transition metals, catalyzing a wide range of enantioselective transformations. The combination of the hydroxyl group and the nitrogen atom provides two potential coordination sites, which can create a well-defined chiral environment around a metal center. Research in this area would involve synthesizing derivatives of this compound and evaluating their performance as ligands in reactions such as asymmetric hydrogenation, aldol (B89426) reactions, or Michael additions.
Table 2: Potential Non-Clinical Applications
| Application Area | Rationale | Example Research Direction |
|---|---|---|
| Materials Science | Chiral building block for functional polymers. | Synthesis of polyesters or polyamides incorporating the pyrrolidin-3-ol moiety to study their chiroptical properties. |
| Asymmetric Catalysis | Potential as a chiral ligand for metal catalysts. | Development of new catalysts for enantioselective carbon-carbon bond-forming reactions. |
| Supramolecular Chemistry | Formation of well-defined assemblies through hydrogen bonding and π-π stacking. | Investigation of self-assembly into gels, liquid crystals, or other ordered structures. |
Challenges and Opportunities in the Field of Pyrrolidin-3-ol Chemistry
Despite the potential, several challenges remain in the chemistry of pyrrolidin-3-ols. A primary hurdle is the stereocontrolled synthesis of highly substituted derivatives. nih.gov Achieving high diastereo- and enantioselectivity in a single, efficient operation is often difficult, and existing methods may require costly chiral starting materials or catalysts. diva-portal.org
The functionalization of the pyrrolidine ring at specific positions without affecting other reactive groups is another significant challenge. The development of orthogonal protection strategies and site-selective reactions is crucial for the synthesis of complex pyrrolidine-based molecules.
These challenges, however, present significant opportunities. The demand for new, stereochemically complex molecules, particularly in drug discovery, drives the innovation of new synthetic methods. There is a clear opportunity for the development of novel catalytic systems that can provide access to a wide range of chiral pyrrolidin-3-ols with high efficiency and selectivity. The creation of modular synthetic routes that allow for the late-stage diversification of the pyrrolidin scaffold would be highly valuable, enabling the rapid generation of compound libraries for screening. diva-portal.org Furthermore, exploring the chemistry of less common pyrrolidine derivatives, such as those with fluorine substituents, could lead to the discovery of compounds with unique properties. acs.org
Interdisciplinary Research Synergies
The future of pyrrolidin-3-ol chemistry will likely be shaped by interdisciplinary collaborations. pluto.imemeraldgrouppublishing.com The integration of knowledge and techniques from different fields can lead to breakthrough discoveries that would not be possible within a single discipline. pluto.im
A powerful synergy exists between synthetic organic chemistry and computational chemistry. Theoretical calculations can be used to predict the outcome of reactions, elucidate reaction mechanisms, and design new catalysts with improved activity and selectivity. This can significantly accelerate the discovery and optimization of new synthetic routes to compounds like this compound.
Collaboration between chemists and materials scientists is essential for the development of new functional materials based on the pyrrolidin-3-ol scaffold. Synthetic chemists can design and create novel molecules, while materials scientists can characterize their physical properties and explore their potential applications in areas such as electronics, optics, and separations.
Finally, the interface between chemistry and biology offers vast opportunities. While this article focuses on non-clinical applications, the development of new pyrrolidin-3-ol derivatives as chemical probes can provide valuable tools for studying biological processes. These collaborations can drive innovation and expand the impact of pyrrolidin-3-ol chemistry into new and exciting areas of science and technology. pluto.im
Q & A
Q. What are the optimal synthetic routes for 1-Benzyl-3-phenylpyrrolidin-3-ol, and how can reaction conditions be adjusted to improve yield?
The synthesis typically involves reductive amination or Mannich reactions, with optimization achieved by varying temperature, solvent, and catalysts. For example, using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) as reducing agents in tetrahydrofuran (THF) or dichloromethane (DCM) solvents enhances yield and purity. Reaction temperatures between 0–25°C and controlled pH conditions (acidic/basic) are critical for minimizing side products .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy is pivotal for analyzing hydrogen environments and confirming functional groups. High-resolution mass spectrometry (HRMS) provides accurate molecular weight determination. For stereochemical analysis, chiral chromatography or circular dichroism (CD) can resolve enantiomers .
Q. How can researchers ensure the purity of this compound during synthesis?
Purity is assessed via High-Performance Liquid Chromatography (HPLC) with UV detection. Recrystallization in solvents like ethanol or hexane, coupled with vacuum filtration, removes impurities. Monitoring reaction progress using thin-layer chromatography (TLC) ensures intermediate purity .
Q. What are the recommended storage conditions to prevent degradation of this compound?
Store the compound in airtight, light-resistant containers under inert gas (e.g., argon) at 0–6°C. Desiccants such as silica gel should be used to avoid moisture absorption, which can lead to hydrolysis or oxidation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?
Discrepancies may arise from variations in assay conditions (e.g., pH, temperature) or compound purity. Conduct dose-response curves across multiple cell lines or enzyme systems (e.g., receptor-binding assays) to validate activity. Cross-reference results with orthogonal techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What strategies are recommended for analyzing stereochemical outcomes in the synthesis of this compound derivatives?
Use chiral auxiliaries or catalysts (e.g., Sharpless epoxidation conditions) to control stereochemistry. Analyze products via X-ray crystallography or NOESY NMR to confirm spatial arrangements. Computational modeling (e.g., DFT calculations) can predict preferred conformations .
Q. How do solvent polarity and temperature influence the regioselectivity of substitution reactions involving this compound?
Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the hydroxyl group, while nonpolar solvents (e.g., toluene) may stabilize intermediates. Elevated temperatures (50–80°C) accelerate reaction kinetics but risk side reactions. Kinetic vs. thermodynamic control should be assessed via time-resolved NMR .
Q. What experimental approaches can elucidate the mechanism of enzyme inhibition by this compound derivatives?
Perform enzyme kinetics (Michaelis-Menten plots) to determine inhibition constants (Ki). Use fluorescence quenching or Förster resonance energy transfer (FRET) to study binding interactions. Molecular docking simulations (e.g., AutoDock) can identify putative binding sites .
Q. How can researchers address discrepancies in melting point data for this compound reported in literature?
Variations may stem from polymorphic forms or impurities. Characterize crystalline forms via powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC). Recrystallize the compound under controlled conditions (e.g., slow cooling) to isolate pure polymorphs .
Q. What methodologies are suitable for studying the environmental impact of this compound degradation products?
Use high-performance liquid chromatography-mass spectrometry (HPLC-MS) to identify degradation byproducts. Assess aquatic toxicity via Daphnia magna or Vibrio fischeri bioassays. Computational tools like EPI Suite predict biodegradation pathways and ecotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
